

Application Notes: Solid-Phase Extraction of DEHP from Soil and Sediment

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Compound of Interest							
Compound Name:	Diethylhexylphthalate						
Cat. No.:	B1240538	Get Quote					

Introduction

Di(2-ethylhexyl) phthalate (DEHP) is a prevalent organic contaminant found in various environmental matrices, including soil and sediment. As a widely used plasticizer, its persistence and potential endocrine-disrupting properties necessitate robust and sensitive analytical methods for its detection and quantification. Solid-phase extraction (SPE) has emerged as a crucial technique for the cleanup and preconcentration of DEHP from complex environmental samples prior to chromatographic analysis. These application notes provide an overview of SPE methods for isolating DEHP from soil and sediment, intended for researchers, scientists, and professionals in environmental monitoring and drug development.

Principle of Solid-Phase Extraction for DEHP

Solid-phase extraction is a sample preparation technique that utilizes a solid sorbent to selectively adsorb analytes of interest from a liquid phase. For DEHP analysis in soil and sediment, the typical workflow involves an initial solvent extraction of DEHP from the solid matrix, followed by a cleanup of the resulting extract using SPE.

The choice of SPE sorbent is critical and is primarily based on the polarity of DEHP and the nature of the co-extracted interfering compounds. Reversed-phase sorbents, such as C18-bonded silica, are commonly employed. The nonpolar C18 chains interact with the nonpolar DEHP molecules, retaining them on the sorbent while more polar interferences are washed away. Subsequently, a nonpolar solvent is used to elute the retained DEHP for analysis. Other







sorbents like silica, alumina, and Florisil can also be utilized, often in normal-phase SPE, where polar sorbents retain polar interferences while the less polar DEHP passes through.

Analytical Techniques

Following SPE cleanup and concentration, the eluate is typically analyzed by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV-Vis or mass spectrometry). GC-MS is a widely used technique for DEHP analysis due to its high sensitivity and selectivity.

Quantitative Data Summary

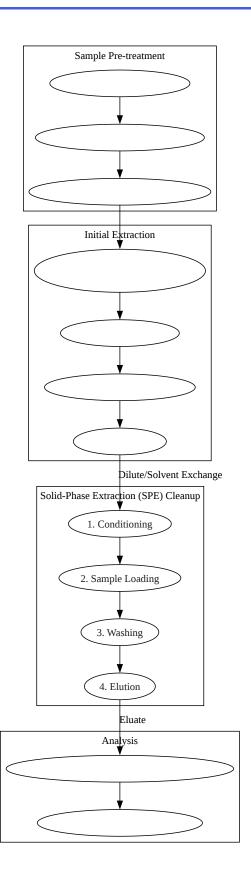
The following table summarizes quantitative data for the extraction and analysis of DEHP from soil and sediment using various methods, including a solid-phase extraction cleanup step.



Matrix	Initial Extracti on Method	SPE Sorbent	Elution Solvent	Analytic al Method	Recover y (%)	LOD	LOQ
Soil	Pressuriz ed Liquid Extractio n (PLE)	Not Specified	Hexane/ Acetone (1:1, v/v)	HPLC- MS	86.0 - 99.8	0.02 mg/kg	0.05 mg/kg
Soil	Ultrasoni c Extractio n	C18	Not Specified	GC-MS	70 - 98	Not Specified	<1 ng/L (in extract)
Sediment	Ultrasoni c Solvent Extractio n	Silica Gel	Hexane	GC-MS	70 - 85	Not Specified	Not Specified
Soil	Microwav e- Assisted Extractio n	C18	Not Specified	HPLC	84 - 115	1.24 - 3.15 μg/L (in extract)	Not Specified
Sediment	Focused Ultrasoun d Solid- Liquid Extractio n	Activated Silica (in- situ)	Acetone	LC- FLD/UV	≥ 78	Not Specified	122 - 124 ng/g

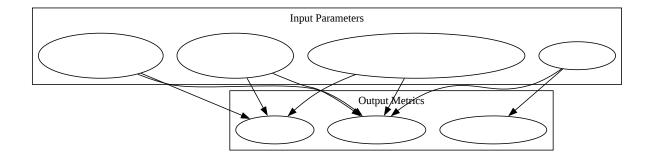
Experimental Workflows and Logical Relationships





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Experimental Protocols

Protocol 1: Initial Extraction of DEHP from Soil and Sediment

This section details three common methods for the initial extraction of DEHP from solid matrices. The resulting crude extract can then be subjected to the SPE cleanup protocol.

Method A: Ultrasonic Extraction

- Sample Preparation: Air-dry the soil or sediment sample to a constant weight and sieve through a 2 mm mesh to remove large debris and ensure homogeneity.
- Extraction:
 - Weigh approximately 5-10 g of the prepared sample into a glass centrifuge tube.
 - Add 20 mL of a 1:1 (v/v) mixture of n-hexane and acetone.
 - Place the tube in an ultrasonic bath and sonicate for 20-30 minutes at a controlled temperature (e.g., 30°C).
 - After sonication, centrifuge the sample at a moderate speed (e.g., 3000 rpm) for 10 minutes to separate the solvent from the solid particles.



- Carefully decant the supernatant (the extract) into a clean collection flask.
- Repeat the extraction process (steps 2b to 2e) on the solid residue with a fresh portion of the extraction solvent.
- Combine the supernatants from both extractions.
- Drying: Add anhydrous sodium sulfate to the combined extract to remove any residual water.
- Pre-concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen. This concentrated extract is now ready for SPE cleanup.

Method B: Pressurized Liquid Extraction (PLE)

- Sample Preparation: Prepare the sample as described in Method A (step 1). Mix the sample with a drying and dispersing agent like diatomaceous earth or anhydrous sodium sulfate.
- Extraction Cell Loading: Load the sample mixture into the PLE extraction cell.
- Extraction Parameters:
 - Solvent: A mixture of hexane and acetone (1:1, v/v) is commonly used.
 - Temperature: Set the extraction temperature to 100-120°C.
 - Pressure: Apply a pressure of 1500-2000 psi.
 - Extraction Cycles: Perform two static extraction cycles of 5-10 minutes each.
- Collection: Collect the extract in a vial. The extract is typically ready for direct SPE cleanup or may require minimal concentration.

Method C: Soxhlet Extraction

- Sample Preparation: Prepare the sample as described in Method A (step 1). Mix the sample with anhydrous sodium sulfate to ensure it is dry.
- Apparatus Setup:



- Place the sample mixture into a cellulose extraction thimble.
- Place the thimble into the Soxhlet extractor.
- Add the extraction solvent (e.g., a 1:1 mixture of acetone and hexane) to the round-bottom flask.

Extraction:

- Heat the flask to allow the solvent to vaporize, condense, and drip into the extractor, immersing the sample.
- Continue the extraction for a sufficient duration, typically 6-8 hours, to ensure complete extraction of DEHP.
- Concentration: After extraction, cool the flask and concentrate the extract using a rotary evaporator. The concentrated extract is then ready for SPE cleanup.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of DEHP Extract

This protocol describes a general procedure for the cleanup of the crude extracts obtained from the initial extraction methods using a C18 reversed-phase SPE cartridge.

- Cartridge Conditioning:
 - Pass 5-10 mL of ethyl acetate through the C18 SPE cartridge to wet the sorbent.
 - Follow with 5-10 mL of methanol to activate the C18 chains.
 - Finally, equilibrate the cartridge by passing 5-10 mL of deionized water. Ensure the sorbent bed does not go dry at any point during conditioning and equilibration.
- Sample Loading:
 - The concentrated extract from the initial extraction should be in a solvent compatible with the aqueous phase. If necessary, evaporate the organic solvent and redissolve the residue in a small volume of methanol, then dilute with deionized water.

Methodological & Application



 Load the prepared sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

Washing:

- After loading the entire sample, wash the cartridge with 5-10 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences. This step helps to elute compounds that are less retained than DEHP.
- Drying: Dry the cartridge thoroughly by passing a stream of nitrogen or air through it for 10-20 minutes to remove any residual water.

• Elution:

- Place a clean collection tube under the SPE cartridge.
- Elute the retained DEHP from the cartridge with a small volume (e.g., 2 x 4 mL) of a nonpolar solvent such as ethyl acetate or a mixture of hexane and ethyl acetate (e.g., 70:30 v/v).

Final Concentration:

- Evaporate the eluate to near dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a precise volume of a suitable solvent (e.g., hexane or the initial mobile phase of the chromatographic system) for analysis.
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